molecular formula C21H11NO4S B6578767 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313233-66-8

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No. B6578767
CAS RN: 313233-66-8
M. Wt: 373.4 g/mol
InChI Key: FPRGASXDTZIUFK-UHFFFAOYSA-N
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Description

2H-chromen-2-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate precursors. For example, 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were synthesized by cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution, condensation, and rearrangement . The exact reactions that “3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one” undergoes would depend on its specific structure and the conditions under which it’s reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general properties of similar compounds include their melting point, solubility, and spectral data .

Scientific Research Applications

Future Directions

The future directions for research into this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO4S/c23-20-14(9-12-5-1-3-7-17(12)25-20)16-11-27-19(22-16)15-10-13-6-2-4-8-18(13)26-21(15)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGASXDTZIUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

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